3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde
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Overview
Description
3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C₁₁H₁₂ClNO₂ and a molecular weight of 225.67 g/mol . This compound is known for its unique structure, which includes a chloro-substituted benzaldehyde moiety and a hydroxy-methylazetidine group. It is primarily used in research and development projects due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-nitrobenzaldehyde with 3-hydroxy-3-methylazetidine under specific conditions to yield the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid.
Reduction: 3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzylamine.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The hydroxy-methylazetidine group plays a crucial role in binding to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(3-hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde
- 3-Chloro-4-(3-hydroxy-3-methylpiperidin-1-yl)benzaldehyde
Uniqueness
3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is unique due to its azetidine ring, which imparts distinct chemical properties compared to pyrrolidine or piperidine analogs. This uniqueness makes it valuable for specific research applications where the azetidine ring’s steric and electronic effects are desired .
Properties
Molecular Formula |
C11H12ClNO2 |
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Molecular Weight |
225.67 g/mol |
IUPAC Name |
3-chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12ClNO2/c1-11(15)6-13(7-11)10-3-2-8(5-14)4-9(10)12/h2-5,15H,6-7H2,1H3 |
InChI Key |
BBMYBYBJHCDZPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=C(C=C(C=C2)C=O)Cl)O |
Origin of Product |
United States |
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